

A Comparative Analysis of Bretisilocin and Other Psychedelic-Inspired Antidepressants

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key findings from clinical trials of **Bretisilocin** (GM-2505), a novel, short-acting psychedelic compound, with established and emerging treatments for Major Depressive Disorder (MDD), namely Psilocybin and Esketamine. The following sections present quantitative data in structured tables, detailed experimental protocols, and visualizations of signaling pathways and clinical trial workflows to facilitate a comprehensive understanding of their respective profiles.

Performance Comparison: Efficacy and Onset of Action

The antidepressant effects of **Bretisilocin**, Psilocybin, and Esketamine have been primarily evaluated using the Montgomery-Åsberg Depression Rating Scale (MADRS), a standard measure of depression severity. The data below, compiled from various clinical trials, highlights the comparative efficacy and speed of action of these compounds.



Drug	Dosage	Population	Baseline MADRS (Mean)	Change from Baseline in MADRS Score	Timepoint
Bretisilocin (GM-2505)	10 mg (single dose)	MDD	~37	-18.5	24 hours[1]
-21.6	Day 14[1][2]				
1 mg (low- dose comparator)	MDD	~37	-12.1	Day 14[1][2]	-
Psilocybin	25 mg (single dose)	Treatment- Resistant Depression (TRD)	32-33	-12.0	3 weeks[3]
10 mg (single dose)	TRD	32-33	-7.9	3 weeks[3]	
1 mg (control)	TRD	32-33	-5.4	3 weeks[3]	
0.215 mg/kg (single dose)	MDD	Not Specified	-13.0 (absolute decrease)	14 days[4]	-
Esketamine	56 mg (twice weekly)	TRD	~37	-5.1 (vs. placebo)	Day 28[5][6]
84 mg (twice weekly)	TRD	~37	-6.8 (vs. placebo)	Day 28[5][6]	_
84 mg (twice weekly, with standard of care)	MDD with suicidal ideation	Not Specified	Significant improvement vs. placebo	24 hours[7]	_



Pharmacodynamic and Pharmacokinetic Profile Comparison

The distinct therapeutic profiles of these compounds are largely dictated by their pharmacodynamics (how they act on the body) and pharmacokinetics (how the body processes them).

Parameter	Bretisilocin (GM- 2505)	Psilocybin	Esketamine
Mechanism of Action	5-HT2A receptor agonist and serotonin releaser[2][8]	Primarily a 5-HT2A receptor agonist[9]	NMDA receptor antagonist[10]
Duration of Psychoactive Effects	60-90 minutes[11][12]	4-6 hours	Dissociative effects typically resolve within hours of administration
Elimination Half-life	40-50 minutes[11]	Variable (Psilocin, the active metabolite, has a half-life of ~2.5 hours)	~7-12 hours
Route of Administration	Intravenous infusion[1]	Oral	Intranasal spray[13]

Experimental Protocols Bretisilocin (GM-2505) Phase 2a Clinical Trial (NCT06236880)

- Study Design: A Phase 2a, randomized, double-blind, active-placebo-controlled study to evaluate the safety, tolerability, and efficacy of **Bretisilocin** in patients with MDD.[14][15]
- Patient Population: 40 adult patients (18-65 years) with a diagnosis of moderate to severe
 MDD, with a MADRS total score of >22.[1][15]



- Intervention: Participants were randomized to receive either a single 10 mg intravenous dose
 of Bretisilocin or a 1 mg low-dose active comparator on Day 1. On Day 15, both groups
 received a 15 mg dose of Bretisilocin.[1]
- Primary Outcome Measures: The primary objective was to assess the safety and tolerability
 of two doses of Bretisilocin. Efficacy was evaluated by the change from baseline in the
 MADRS total score at Day 14.[2][14]
- Key Assessments: Safety assessments included monitoring of adverse events, vital signs,
 ECGs, and laboratory tests. Efficacy was assessed using the MADRS. Pharmacokinetic and pharmacodynamic markers were also evaluated.[15]

Representative Psilocybin Clinical Trial for Treatment-Resistant Depression

- Study Design: A Phase 2, double-blind, randomized controlled trial comparing different doses of psilocybin.
- Patient Population: Adult patients with treatment-resistant depression.
- Intervention: Participants received a single oral dose of psilocybin at 1 mg, 10 mg, or 25 mg, in conjunction with psychological support.[3]
- Primary Outcome Measures: The primary outcome was the change in MADRS score from baseline to three weeks after treatment.[3]
- Key Assessments: Efficacy was measured by the MADRS score. Safety and adverse events were monitored throughout the study.[3]

Representative Esketamine Clinical Trial for Treatment-Resistant Depression (NCT04599855)

- Study Design: A Phase 4, double-blind, placebo-controlled, randomized trial.
- Patient Population: 378 adults with MDD who had an inadequate response to at least two oral antidepressants.[5]

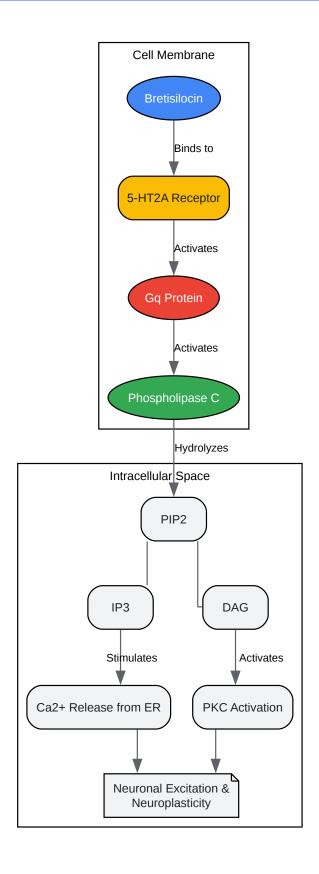


- Intervention: Participants were randomized to receive fixed-dose intranasal esketamine (56 mg or 84 mg) or a placebo, administered twice weekly for four weeks.[5]
- Primary Outcome Measures: The primary endpoint was the change in MADRS score from baseline to day 28.[5]
- Key Assessments: Efficacy was assessed using the MADRS score at various time points, including 24 hours after the first dose. Adverse events were systematically recorded.[5]

Visualizing the Mechanisms and Processes

To further elucidate the underlying biology and clinical trial design, the following diagrams are provided.

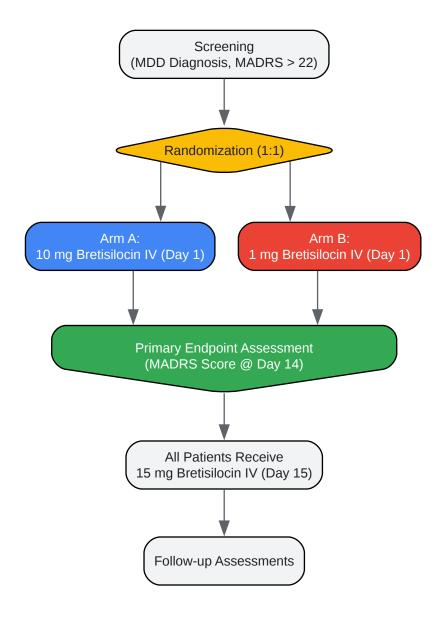




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Caption: Simplified signaling pathway of Bretisilocin via the 5-HT2A receptor.





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Caption: Workflow of the **Bretisilocin** Phase 2a clinical trial.

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